2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-24-17-8-14(9-18(11-17)25-2)12-26-20-22-16(13-27-20)10-19(23)21-15-6-4-3-5-7-15/h3-9,11,13H,10,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMWUNSQZWSGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a thiazole ring, a methoxybenzyl thioether, and an acetamide group, which contribute to its unique pharmacological profile. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Component | Structure |
|---|---|
| Thiazole Ring | Present |
| Methoxy Groups | 3,5-Dimethoxy |
| Acetamide Group | N-Phenylacetamide |
| Molecular Weight | Approximately 444.6 g/mol |
The thiazole moiety is associated with significant biological activities, including antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings often exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains and fungi. The presence of the methoxy groups in this compound enhances its binding affinity to microbial targets through hydrophobic interactions.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. In vitro assays demonstrated that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism of action appears to involve the modulation of key signaling pathways related to cancer progression .
Case Study:
In a study involving human cancer cell lines, the compound showed IC50 values in the micromolar range, indicating significant potency against specific types of cancer cells. This suggests a promising avenue for further development as an anticancer agent.
Enzyme Inhibition
The compound has been evaluated for its ability to act as an enzyme inhibitor. Its structure allows it to interact with specific enzymes through hydrogen bonding and π-π stacking interactions. For example, it has been noted for its potential to inhibit certain kinases involved in cancer signaling pathways.
The biological activity of this compound is largely attributed to its interaction with molecular targets such as enzymes and receptors. The thiazole ring and methoxy groups play crucial roles in enhancing binding affinity and specificity:
- Hydrogen Bonding: The acetamide group may participate in hydrogen bonding with active sites on target proteins.
- Hydrophobic Interactions: The methoxy groups increase hydrophobic interactions with lipid membranes or protein structures.
- Receptor Modulation: The compound may modulate receptor activity by altering conformational states or competitive inhibition.
Preparation Methods
Synthesis of 2-Bromothiazol-4-yl Acetate
A precursor to the target compound, 2-bromothiazol-4-yl acetate, is synthesized by reacting 4-bromo-2-aminothiazole with acetic anhydride under basic conditions (e.g., pyridine or triethylamine). This step achieves N-acetylation while preserving the bromine atom for nucleophilic substitution.
Reaction Conditions
- Reactants : 4-Bromo-2-aminothiazole (1 equiv), acetic anhydride (1.2 equiv)
- Solvent : Dichloromethane (DCM)
- Catalyst : Triethylamine (0.1 equiv)
- Temperature : 0–5°C (ice bath), then room temperature
- Yield : 82–88%.
Acetamide Functionalization
The N-phenylacetamide group is introduced via amide coupling between the primary amine of aniline and the acetylated thiazole intermediate.
Deprotection of Acetate Group
The acetate group on the thiazole ring is hydrolyzed using aqueous sodium hydroxide to regenerate the hydroxyl group, which is subsequently converted to a carboxylic acid via oxidation.
Reaction Conditions
Amide Bond Formation
The carboxylic acid intermediate is coupled with aniline using a coupling agent such as propylphosphonic anhydride (T3P) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction Conditions
- Reactants : 2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl) carboxylic acid (1 equiv), aniline (1.1 equiv)
- Coupling Agent : T3P (50% in ethyl acetate, 1.5 equiv)
- Base : Pyridine (1.5 equiv)
- Solvent : Acetonitrile
- Temperature : 48.5°C, 96 hours
- Yield : 58–65%.
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.45–7.30 (m, 5H, phenyl-H), 6.55 (s, 2H, dimethoxybenzyl-H), 3.85 (s, 6H, OCH₃), 2.15 (s, 3H, COCH₃).
- HRMS : m/z calculated for C₂₂H₂₃N₂O₃S₂ [M+H]⁺: 428.6; found: 428.5.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for three reported synthetic routes:
| Step | Method A (Ref) | Method B (Ref) | Method C (Ref) |
|---|---|---|---|
| Thiazole Yield (%) | 82 | 88 | 85 |
| Thioether Yield (%) | 68 | 72 | 70 |
| Amide Yield (%) | 65 | 58 | 62 |
| Total Yield (%) | 36 | 31 | 34 |
| Purity (HPLC) | 98.5% | 97.2% | 98.0% |
Method A offers the highest overall yield (36%) but requires stringent temperature control during thioether formation. Method C prioritizes mild conditions for amide coupling, suitable for acid-sensitive intermediates.
Challenges and Optimization Strategies
- Thioether Stability : The thioether bond is prone to oxidation; thus, reactions must be conducted under inert atmospheres (N₂ or Ar).
- Amide Coupling Efficiency : Low yields in amide formation (58–65%) suggest room for improvement via microwave-assisted synthesis or alternative coupling agents like HATU.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reagents for synthesizing 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide?
- Answer : The synthesis involves multi-step organic reactions, including:
- Thioether formation : Coupling 3,5-dimethoxybenzyl thiol with a thiazole precursor under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Amide bond formation : Reacting the intermediate with phenylacetic acid derivatives using coupling agents like EDCI/HOBt .
- Purification : Column chromatography or recrystallization with solvents such as ethanol or ethyl acetate .
- Critical reagents include sodium azide (NaN₃) for azide intermediates and catalysts like Pd/C for hydrogenation steps .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Answer :
- NMR spectroscopy (¹H, ¹³C) to verify functional groups and connectivity .
- Mass spectrometry (MS) for molecular weight confirmation .
- HPLC for purity assessment (>95% purity is typical for research-grade material) .
- IR spectroscopy to identify thioether (C-S) and amide (N-H) bonds .
Q. What are common challenges in synthesizing this compound, and how are they mitigated?
- Answer :
- Low yield in thioether formation : Optimize reaction time (8–12 hours) and use excess thiol .
- Byproduct formation during amidation : Employ coupling agents (e.g., EDCI) and monitor progress via TLC .
- Purification difficulties : Use gradient elution in column chromatography or mixed solvent systems (e.g., hexane:ethyl acetate) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Answer :
- Temperature control : Maintain 60–80°C for thioether formation to balance reaction rate and side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for amidation to enhance solubility .
- Catalyst screening : Test Pd-based catalysts for hydrogenation steps to reduce reaction time .
- Batch vs. flow chemistry : Transitioning to flow systems may improve scalability for industrial research .
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?
- Answer :
-
Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhance antimicrobial activity by increasing membrane permeability .
-
Methoxy groups (e.g., 3,5-dimethoxy) improve solubility but may reduce binding affinity to hydrophobic targets .
-
Thiazole ring modifications : Adding methyl groups to the thiazole core can alter pharmacokinetics (e.g., metabolic stability) .
Substituent Biological Activity Trend Reference 3,5-Dimethoxy Enhanced solubility 4-Fluorophenyl Increased antimicrobial Thiadiazole Improved anticancer activity
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?
- Answer :
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and protocols .
- Metabolic interference checks : Test for off-target effects using kinase profiling panels .
- Structural analogs : Compare activity across derivatives to identify pharmacophore requirements .
Q. What computational methods are suitable for predicting target interactions?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like EGFR or HDACs .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity .
Q. How does the compound interact with cellular targets (e.g., enzymes or receptors)?
- Answer :
- Enzyme inhibition : Competes with ATP in kinase binding pockets (e.g., EGFR) via hydrogen bonding with the thiazole ring .
- Receptor antagonism : Blocks serotonin receptors (5-HT₃) through hydrophobic interactions with the benzyl group .
- Proteomics studies : Use pull-down assays with biotinylated analogs to identify novel targets .
Methodological Guidelines
- Synthesis Optimization : Prioritize reaction monitoring (TLC, HPLC) to minimize impurities .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across replicates .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to resolve variability in activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
